molecular formula C16H16O B10756886 2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol CAS No. 122917-30-0

2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol

Cat. No.: B10756886
CAS No.: 122917-30-0
M. Wt: 224.30 g/mol
InChI Key: PAHKYLUYTGBFNW-CMDGGOBGSA-N
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Description

2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol is an organic compound belonging to the class of stilbenes. Stilbenes are characterized by the presence of a 1,2-diphenylethylene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol typically involves the reaction of 2,6-dimethylphenol with styrene under specific conditions. One common method is the oxidative coupling of 2,6-dimethylphenol with styrene using a copper-based catalyst. The reaction is carried out in the presence of oxygen at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Industrial processes often employ continuous flow reactors to maintain consistent reaction conditions and improve production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its ability to interact with cellular proteins and enzymes may contribute to its biological activities, such as anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenolic ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

122917-30-0

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol

InChI

InChI=1S/C16H16O/c1-12-10-15(11-13(2)16(12)17)9-8-14-6-4-3-5-7-14/h3-11,17H,1-2H3/b9-8+

InChI Key

PAHKYLUYTGBFNW-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=CC2=CC=CC=C2

Origin of Product

United States

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